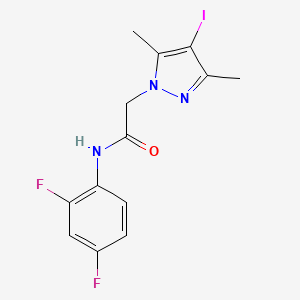
N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamidophenyl group and a nitro-substituted pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acetamidation: The nitrated pyrazole is reacted with an acetamidophenyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: Formation of N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ACETAMIDOPHENYL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the methyl group on the pyrazole ring.
N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the nitro group on the pyrazole ring.
Uniqueness
N-(4-ACETAMIDOPHENYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9-7-13(19(22)23)17-18(9)8-14(21)16-12-5-3-11(4-6-12)15-10(2)20/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPGPJPLQTYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![METHYL 2-{2-[4-(AMINOSULFONYL)PHENETHYL]-1-HYDROXY-3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL}ACETATE](/img/structure/B6075844.png)
![2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
![2-[methyl(methylsulfonyl)amino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6075915.png)
